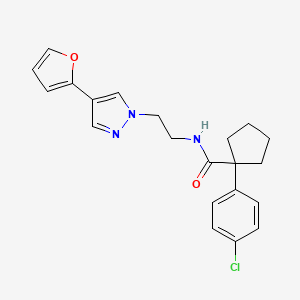

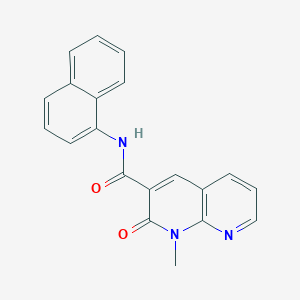

![molecular formula C11H17FN2O B2544812 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine CAS No. 2200806-43-3](/img/structure/B2544812.png)

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antitumor Properties and Prodrug Development

The compound 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine may be structurally related or analogous to compounds discussed in research focused on antitumor properties and the development of prodrugs. Novel 2-(4-aminophenyl)benzothiazoles, with structural modifications to improve metabolic stability and increase water solubility, have shown potent antitumor activities. Specifically, modifications such as fluorination and amino acid conjugation have been used to overcome the limitations posed by drug lipophilicity, leading to water-soluble, stable prodrugs. These prodrugs have demonstrated significant tumor growth inhibition in preclinical models, suggesting potential suitability for clinical evaluation (Bradshaw et al., 2002).

Chiral Resolution Reagents

Fluorinated compounds, including those structurally related to the query compound, have been employed as chiral resolution reagents. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, synthesized from enantiopure precursors, interacts with α-chiral primary and secondary amines through regioselective ring-opening. This process facilitates the analysis of scalemic mixtures of amines, highlighting the versatility of fluorinated compounds in chiral resolution techniques (Rodríguez-Escrich et al., 2005).

Intramolecular Cyclization for Heterocycle Synthesis

Research on the synthesis of fluorinated heterocycles via mild intramolecular cyclization has been reported. Such methodologies employ commercially available Selectfluor to initiate electrophilic cyclizations, producing fluorinated heterocycles with 1,3-disubstitution. This dual role of the reagent as both a fluorine source and a base underscores the chemical flexibility and reactivity of fluorinated compounds in synthesizing complex heterocyclic structures (Parmar & Rueping, 2014).

Synthesis of Fluoroalkylated Oxazoles

Transition-metal-free intramolecular cyclization of N-propargylic amides, utilizing fluorocarboxylic acid anhydrides as fluoroalkyl sources, has been developed to synthesize 2-fluoroalkylated oxazoles. This process highlights a novel approach to incorporating fluorinated alkyl groups into oxazole rings, providing access to functionally diverse oxazole derivatives under basic conditions (Sugiishi et al., 2023).

作用機序

Target of Action

The primary target of the compound 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is the RET (c-RET) oncogene . This gene plays a crucial role in cell signaling pathways that regulate cell growth and differentiation .

Mode of Action

This compound interacts with the RET oncogene by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by RET, leading to changes in cell growth and differentiation .

Biochemical Pathways

The action of this compound affects the RET signaling pathway . This pathway is involved in various cellular processes, including cell growth and differentiation. By inhibiting RET, the compound disrupts these processes, leading to downstream effects that can include reduced cell proliferation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cell growth and differentiation due to its inhibition of the RET oncogene . This can lead to a decrease in cell proliferation, potentially making the compound useful in the treatment of diseases characterized by abnormal cell growth .

特性

IUPAC Name |

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2O/c1-8-6-9(13-15-8)7-14(2)11-5-3-4-10(11)12/h6,10-11H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKNOWWXJMGRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN(C)C2CCCC2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

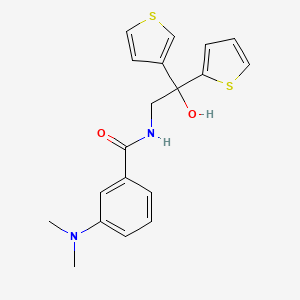

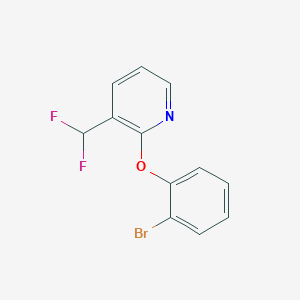

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-fluorobenzenesulfonamide](/img/structure/B2544729.png)

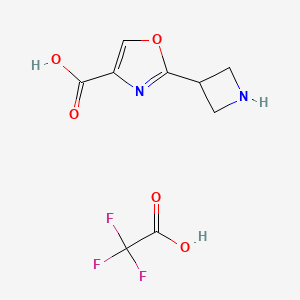

![4-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2544736.png)

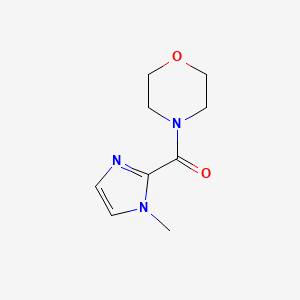

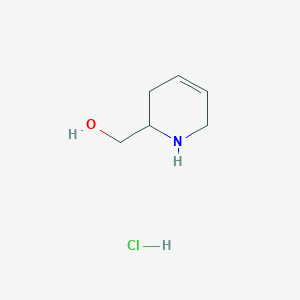

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2544740.png)

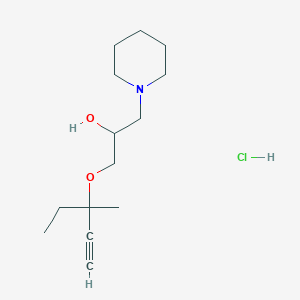

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2544742.png)

![N-(4-chlorobenzyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2544743.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2544744.png)